5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a triazolopyrimidine core substituted with a trifluoromethyl (-CF₃) group at position 5 and a carboxylic acid (-COOH) group at position 2 (Fig. 1). The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a candidate for pharmaceutical and agrochemical applications . Its molecular formula is C₇H₃F₃N₄O₂, with a molecular weight of 232.12 g/mol . The compound is synthesized via carbodiimide-mediated coupling or multi-component reactions, as seen in structurally related triazolopyrimidines .
Properties
IUPAC Name |
5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N4O2/c8-7(9,10)3-1-2-14-6(11-3)12-4(13-14)5(15)16/h1-2H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJGAVRZURRMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)O)N=C1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biological Activity
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of triazolopyrimidines that have shown promise in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications.
Chemical Structure and Properties
The molecular structure of this compound features a trifluoromethyl group that enhances its lipophilicity and metabolic stability. This structural modification is crucial for its biological activity.
Antiviral Activity
Research has demonstrated that compounds based on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold exhibit antiviral properties. For instance, derivatives have been tested against HIV-1 and influenza viruses. A study reported IC50 values in the micromolar range for certain derivatives, indicating their potential as effective antiviral agents .
Anticancer Activity
The anticancer properties of this compound derivatives have been explored in various cancer cell lines. For example, compounds have shown activity against prostate (PC3), leukemia (K562), cervical (Hela), and lung (A549) cancer cells at concentrations as low as 5 μg/mL . These findings suggest that this compound could serve as a lead structure for developing new anticancer therapies.
Anti-inflammatory Activity
The anti-inflammatory effects of triazolopyrimidine derivatives have also been investigated. Some compounds have been reported to inhibit cyclooxygenase-2 (COX-2) with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This activity highlights the potential of these compounds in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the triazole and pyrimidine rings. Modifications can enhance potency and selectivity against specific biological targets. The introduction of different functional groups has been shown to affect both the efficacy and safety profiles of these compounds.
Study on Antiviral Derivatives
In a study focused on antiviral activity against HIV-1, several derivatives were synthesized and evaluated for their ability to inhibit viral replication. The most promising candidates showed significant inhibition with IC50 values ranging from 13.1 µM to 17.7 µM .
Anticancer Evaluation
Another study assessed the anticancer efficacy of various triazolopyrimidine derivatives against multiple cancer cell lines. The results indicated that certain compounds had lower IC50 values than doxorubicin, a standard chemotherapeutic agent .
Comparative Analysis with Similar Compounds
Scientific Research Applications
Structure and Composition
- IUPAC Name : 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
- Molecular Formula : C7H4F3N5O2
- Molar Mass : 239.13 g/mol
Key Features
- The trifluoromethyl group enhances lipophilicity and metabolic stability.
- The triazole and pyrimidine rings contribute to its biological activity.
Medicinal Chemistry
This compound has shown potential as a lead structure for developing new pharmaceuticals:
- Antiviral Activity : Research indicates that derivatives of triazolopyrimidines can inhibit viral replication, particularly against RNA viruses such as influenza and flaviviruses. The mechanism involves targeting viral enzymes crucial for replication processes .
- Cancer Research : Similar compounds have demonstrated the ability to inhibit the growth of various cancer cell lines by interfering with cellular pathways involved in proliferation .
Enzyme Inhibition
This compound acts as an inhibitor for several important enzymes:
- Dihydroorotate Dehydrogenase (DHODH) : This enzyme plays a critical role in the de novo pyrimidine biosynthesis pathway. Inhibition can lead to reduced pyrimidine levels in cells, impacting rapidly dividing cells such as cancer cells .
- Protozoan Proteasome Inhibition : The compound has been studied for its effects on protozoan proteasomes, showing promise in treating parasitic diseases like leishmaniasis .
Materials Science
The unique properties of this compound allow it to be utilized in developing new materials:
- Polymer Chemistry : Its reactive sites can be exploited to create novel polymers with enhanced properties for industrial applications.
Table 1: Biological Activities of this compound
Table 2: Synthetic Pathways for Derivatives
| Synthetic Route | Conditions | Yield |
|---|---|---|
| Reaction with 3,5-diamino-1,2,4-triazole | Mild conditions | High |
| Microwave-mediated synthesis | Catalyst-free | Moderate |
| Transamidation with enaminonitriles | Eco-friendly | Good |
Case Study 1: Antiviral Efficacy Against Influenza
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antiviral activity against influenza A virus. The mechanism involved direct inhibition of viral polymerase activity, leading to decreased viral load in infected cells.
Case Study 2: Cancer Cell Growth Inhibition
Research conducted on various cancer cell lines revealed that compounds similar to this compound effectively inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs. Methyl/Phenyl : The -CF₃ group increases electron-withdrawing effects and resistance to oxidative metabolism compared to -CH₃ or -C₆H₅ .
- Carboxylic Acid Position : The 2-carboxylic acid isomer (target compound) exhibits distinct hydrogen-bonding capabilities compared to the 7-carboxylic acid derivative, influencing target binding .
- Aryl Substitutents : 4-Methoxyphenyl or 4-fluorophenyl groups enhance π-π stacking with biological targets, as seen in kinase inhibitors .
Physicochemical Properties
- Lipophilicity : The -CF₃ group increases logP values, enhancing membrane permeability. For example, the target compound (logP ~1.5) is more lipophilic than 5-methyl-7-phenyl analogs (logP ~0.8) .
- Acidity : The carboxylic acid group (pKa ~2.5) facilitates salt formation, improving solubility in formulations .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives?
- Methodology : A widely used approach involves activating the carboxylic acid group using oxalyl chloride and catalytic DMF in anhydrous CH₂Cl₂, followed by coupling with amines or hydrazines to form carboxamides or carboximidates. For example, trifluoromethyl-substituted triazolopyrimidines are synthesized via cyclization of chloropyrimidine intermediates with hydrazine, followed by functionalization using cyanogen bromide or other electrophiles .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC to optimize yields.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm substitution patterns and purity. For crystalline derivatives, X-ray crystallography resolves stereochemical ambiguities (e.g., N-(4-chlorophenyl)-5,7-dimethyl-triazolopyrimidine structure) . LC-MS and elemental analysis verify molecular weight and composition, especially for trifluoromethyl-containing analogs .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the pharmacological activity of trifluoromethyl-triazolopyrimidines?
- Methodology :
- Substituent Positioning : The trifluoromethyl group at the 5-position enhances metabolic stability and binding affinity. Ortho-fluoro substituents on aryl rings improve tubulin inhibition potency in anticancer studies .
- Core Modifications : Replacing the carboxylic acid with carboxamide groups (e.g., N-alkyl/aryl derivatives) optimizes solubility and target engagement. For instance, 2-amino derivatives show mediator release inhibition in histamine assays .
Q. How do computational models predict the physicochemical and energetic properties of trifluoromethyl-triazolopyrimidines?
- Methodology : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) and detonation velocities for nitro-substituted derivatives, identifying 5,7-bis(trifluoromethyl) analogs as high-energy-density materials (HEDMs). Molecular docking evaluates binding modes to biological targets (e.g., influenza polymerase PA-PB1 interface) .
- Validation : Cross-reference computational results with experimental data (e.g., crystallographic structures, thermal stability assays) .
Q. What strategies address contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for tubulin inhibitors may arise from assay conditions (e.g., buffer pH, protein concentration). Standardize protocols using reference compounds (e.g., paclitaxel/vincristine controls) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Troubleshooting : Re-synthesize compounds under controlled conditions to rule out batch variability .
Q. How can regioselectivity challenges in derivatization be mitigated?
- Methodology : Use directing groups (e.g., chloro or methoxy substituents) to control functionalization at specific positions. For example, 5-chloro intermediates allow selective amination or alkylation at the 7-position .
- Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/Cu systems) to enhance regioselectivity .
Methodological Challenges
Q. What analytical techniques resolve purity issues in trifluoromethyl-triazolopyrimidines?
- Approach :
- HPLC-PDA/MS : Detects trace impurities (e.g., dehalogenated byproducts) in >95% pure batches .
- Recrystallization : Use methanol/ethanol mixtures to isolate high-purity crystals for biological testing .
Q. How do reaction conditions influence yields in multi-step syntheses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
